molecular formula C10H9N3O3 B2571362 {2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea CAS No. 1445759-18-1

{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea

Cat. No. B2571362
CAS RN: 1445759-18-1
M. Wt: 219.2
InChI Key: OVTMZMCOZPWYAE-UHFFFAOYSA-N
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Description

“{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea” is a complex organic compound that contains a cyano group (-CN), a urea group (NH2CONH2), and a 3-methylfuran group . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . For instance, N-cyanoacetamides can be prepared by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a 3-methylfuran ring, a cyano group, and a urea group . Detailed structural analysis would typically involve spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. Cyanoacetamide derivatives, for example, are known to participate in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a cyano group could influence its polarity, while the 3-methylfuran group could contribute to its aromaticity .

Scientific Research Applications

Synthesis and Organic Chemistry

The synthesis of ureas and their derivatives, including compounds similar to "{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea", involves innovative organic reactions that enhance the efficiency of producing hydroxamic acids and ureas from carboxylic acids. Techniques such as the Lossen rearrangement have been optimized for the synthesis of ureas without racemization, presenting a mild and environmentally friendly approach for generating diverse urea compounds. These methodologies have found significant applications in the development of pharmaceuticals and agrochemicals, demonstrating the versatility and importance of urea derivatives in organic synthesis (Thalluri et al., 2014).

Heterocyclic Chemistry

Urea derivatives serve as key precursors in the facile synthesis of poly-functionalized heterocycles, such as pyrimidines. By exploiting the reactivity of the free amino group in cyano-acetyl urea compounds, researchers have developed methodologies to construct diverse pyrimidine structures under varying conditions. This has implications for discovering new materials and active pharmaceutical ingredients, showcasing the compound's utility in heterocyclic chemistry and drug discovery (Othman et al., 2018).

Photocatalysis and Environmental Applications

In the realm of materials science, urea and its derivatives have been employed as novel organo-catalysts for the synthesis of densely functionalized heterocycles. These catalytic processes are not only highly efficient but also environmentally benign, offering a sustainable route for the generation of important chemical scaffolds. The application extends to the development of photocatalysts for environmental remediation and sustainable chemistry solutions (Brahmachari & Banerjee, 2014).

Biotechnological Implications

The structural and functional versatility of urea derivatives, including those similar to "{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea", has biotechnological implications, especially in the development of novel antimicrobial and anticancer agents. Synthesis and evaluation of urea-based compounds have led to the discovery of new molecules with significant biological activities, offering potential therapeutic options for treating various diseases (Shankar et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, its mechanism would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

properties

IUPAC Name

N-carbamoyl-2-cyano-3-(3-methylfuran-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6-2-3-16-8(6)4-7(5-11)9(14)13-10(12)15/h2-4H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTMZMCOZPWYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=C(C#N)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-Cyano-2-[(3-methylfuran-2-yl)methylidene]acetyl}urea

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